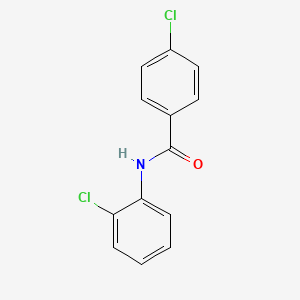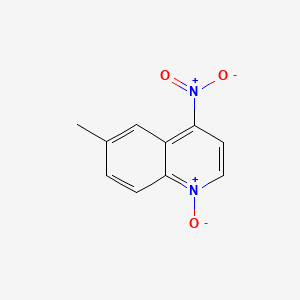
6-甲基-4-硝基喹啉-1-氧化物
描述
6-Methyl-4-nitroquinoline 1-oxide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is a derivative of 4-Nitroquinoline 1-oxide (4-NQO), which is a chemical carcinogen . 4-NQO induces DNA damage and apoptosis via a p53-dependent mitochondrial signaling pathway .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 6-Methyl-4-nitroquinoline 1-oxide consists of a quinoline core with a nitro group at the 4-position and a methyl group at the 6-position . The quinoline core is a heterocyclic aromatic compound, which is a vital scaffold for leads in drug discovery .Chemical Reactions Analysis
4-NQO, the parent compound of 6-Methyl-4-nitroquinoline 1-oxide, is known to form 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species . It’s also known to induce DNA lesions usually corrected by nucleotide excision repair .科学研究应用
细胞的肿瘤转化
6-甲基-4-硝基喹啉-1-氧化物(6-Me-4NQO)已被用于研究人类细胞的肿瘤转化。在Kakunaga(1978)的研究中,人类成纤维细胞暴露于4-硝基喹啉-1-氧化物中,导致细胞生长模式发生改变,表明发生了肿瘤转化。这种转化特征包括细胞密度增加、在软琼脂中生长的能力以及在小鼠中形成实体肿瘤 (Kakunaga, 1978)。
DNA-蛋白质复合物断裂
Andoh等人(1975)研究了4-硝基喹啉-1-氧化物衍生物对小鼠成纤维细胞DNA-蛋白质复合物切割的影响。他们发现6-Me-4NQO以及其他衍生物与致癌性良好相关,表明其在DNA损伤中的作用 (Andoh, Ide, Saito, & Kawazoe, 1975)。
遗传毒性和染色体毒性
Brüsehafer等人(2015)在遗传毒性测定中使用4-硝基喹啉-1-氧化物(4NQO)作为阳性对照。他们的研究突出了4NQO的细胞类型依赖性染色体毒性及其与细胞毒性和暴露时间的关联。这项研究提供了关于4NQO及相关化合物的突变性质的见解 (Brüsehafer, Manshian, Doherty, Zaïr, Johnson, Doak, & Jenkins, 2015)。
代谢和致癌作用
Sugimura、Okabe和Nagao(1966)研究了4-硝基喹啉-1-氧化物的代谢,重点关注了在大鼠肝脏中将其转化为潜在近源致癌物质4-羟基氨基喹啉-1-氧化物的酶。这项研究有助于理解硝基喹啉类化合物引起的致癌过程中涉及的酶促过程 (Sugimura, Okabe, & Nagao, 1966)。
RNA合成抑制
Paul、Reynolds和Montgomery(1969)研究了4-硝基喹啉-N-氧化物对RNA合成的影响,在组织培养系统中发现明显的抑制作用。这项研究有助于了解4NQO如何在分子水平影响细胞过程 (Paul, Reynolds, & Montgomery, 1969)。
DNA修复敏感性
Nagao和Sugimura(1972)研究了修复缺陷突变体对4-硝基喹啉-1-氧化物及其衍生物的敏感性。他们的工作为DNA修复机制提供了宝贵信息,以及4NQO对不同细胞突变体的影响 (Nagao & Sugimura, 1972)。
化学诱导的DNA修复
Romagna、Kulkarni和Anderson(1985)使用核糖核酸沉降测定法研究体内化学诱导的DNA修复,重点关注4-硝基喹啉-1-氧化物的影响。这项研究对于了解不同致癌物质如4NQO如何诱导DNA损伤以及机体随后的修复机制至关重要 (Romagna, Kulkarni, & Anderson, 1985)。
解毒动力学
Peklak-Scott、Townsend和Morrow(2005)研究了谷胱甘肽结合和结合物外流在解毒4-硝基喹啉-1-氧化物中的动态。他们的研究揭示了谷胱甘肽、谷胱甘肽S-转移酶和多药耐药蛋白1在NQO解毒过程中的作用 (Peklak-Scott, Townsend, & Morrow, 2005)。
小鼠肿瘤诱导
野村,冈本,立石,木村和伊佐(1974年)对怀孕或哺乳期间接受4-硝基喹啉1-氧化物的小鼠后代进行了肿瘤诱导研究。这项研究为了解4NQO对小鼠不同发育阶段的致癌效应提供了见解 (Nomura, Okamoto, Tateishi, Kimura, & Isa, 1974)。
口腔癌模型
Nauta,Roodenburg,Nikkels,Witjes和Vermey(1996年)利用致癌物4NQO在大鼠腭粘膜中诱导鳞状细胞癌,提供了一个研究口腔癌发生及其前驱性癌前粘膜变化的模型 (Nauta, Roodenburg, Nikkels, Witjes, & Vermey, 1996)。
安全和危害
未来方向
Future research on 6-Methyl-4-nitroquinoline 1-oxide and its parent compound 4-NQO could focus on further elucidating their mechanisms of action, particularly their ability to induce DNA damage and apoptosis . Additionally, their potential applications in the prevention and treatment of cancer could be explored .
属性
IUPAC Name |
6-methyl-4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-9-8(6-7)10(12(14)15)4-5-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJEAZZHWTTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221715 | |
| Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-nitroquinoline 1-oxide | |
CAS RN |
715-48-0 | |
| Record name | 6-Methyl-4-nitroquinoline 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=715-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



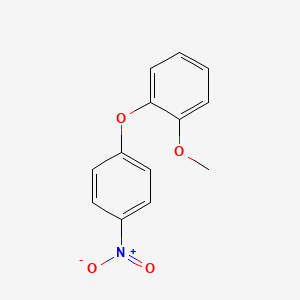
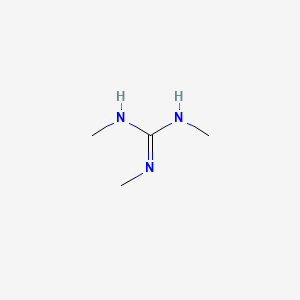
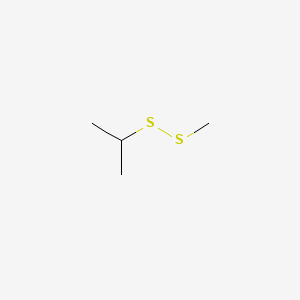

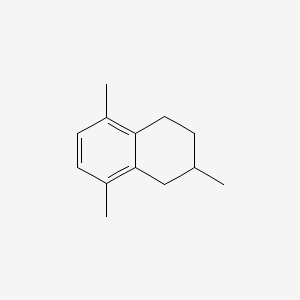
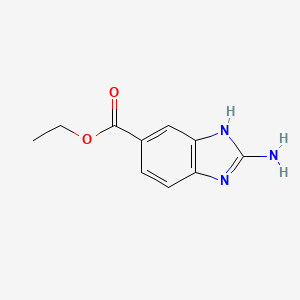
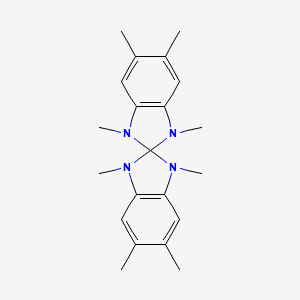
![5-[6-(Benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1605274.png)
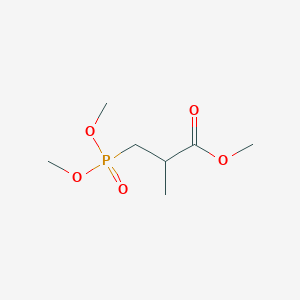
![N-[(4-methylphenyl)sulfonyl]isoleucine](/img/structure/B1605276.png)
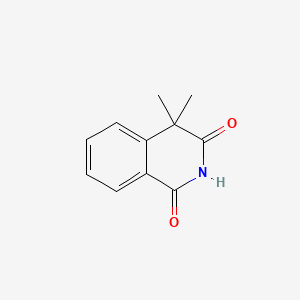
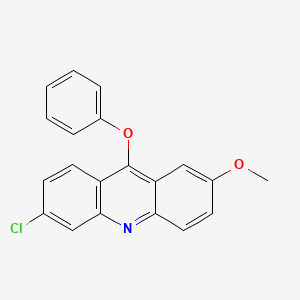
![[1-[(4-Methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B1605281.png)
